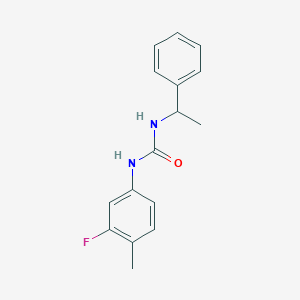
N-(2-bromophenyl)-4-(4-methylbenzyl)-1-piperazinecarboxamide
Overview
Description
N-(2-bromophenyl)-4-(4-methylbenzyl)-1-piperazinecarboxamide, also known as BRL-15572, is a compound that has gained significant attention in the field of neuroscience research. It is a selective antagonist of the sigma-1 receptor, which is a protein that is involved in various physiological and pathological processes in the nervous system.
Mechanism of Action
N-(2-bromophenyl)-4-(4-methylbenzyl)-1-piperazinecarboxamide is a selective antagonist of the sigma-1 receptor, which is a protein that is involved in various physiological and pathological processes in the nervous system. The sigma-1 receptor is known to modulate the activity of ion channels, neurotransmitter receptors, and intracellular signaling pathways. By blocking the sigma-1 receptor, this compound can modulate the release of neurotransmitters and reduce neuronal excitability, leading to its neuroprotective and therapeutic effects.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects in animal models and cell cultures. It can reduce oxidative stress, inflammation, and apoptosis, which are all involved in the pathogenesis of neurological and psychiatric disorders. It can also modulate the activity of various neurotransmitter systems, including dopamine, serotonin, and glutamate, which are implicated in mood, cognition, and addiction.
Advantages and Limitations for Lab Experiments
One of the advantages of N-(2-bromophenyl)-4-(4-methylbenzyl)-1-piperazinecarboxamide is its high selectivity for the sigma-1 receptor, which reduces the risk of off-target effects. It is also relatively easy to synthesize and has good stability in solution. However, one limitation of this compound is its poor solubility in water, which can make it difficult to administer in vivo. It also has a relatively short half-life, which may require frequent dosing in some experiments.
Future Directions
There are several future directions for the research on N-(2-bromophenyl)-4-(4-methylbenzyl)-1-piperazinecarboxamide. One area of interest is its potential use as a therapeutic agent for various neurological and psychiatric disorders. Further studies are needed to determine the optimal dosing, administration route, and treatment duration for different conditions. Another area of interest is the elucidation of the molecular mechanisms underlying its neuroprotective and therapeutic effects. This may involve the identification of downstream targets of the sigma-1 receptor and the elucidation of its interactions with other proteins and signaling pathways. Additionally, the development of more potent and selective sigma-1 receptor antagonists may lead to the discovery of new therapeutic agents with improved efficacy and safety profiles.
Scientific Research Applications
N-(2-bromophenyl)-4-(4-methylbenzyl)-1-piperazinecarboxamide has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders. It has been shown to have neuroprotective effects in animal models of ischemic stroke, traumatic brain injury, and neurodegenerative diseases such as Alzheimer's and Parkinson's disease. It has also been investigated as a potential treatment for depression, anxiety, and addiction.
properties
IUPAC Name |
N-(2-bromophenyl)-4-[(4-methylphenyl)methyl]piperazine-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22BrN3O/c1-15-6-8-16(9-7-15)14-22-10-12-23(13-11-22)19(24)21-18-5-3-2-4-17(18)20/h2-9H,10-14H2,1H3,(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFDQXPYYQVWIQN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN2CCN(CC2)C(=O)NC3=CC=CC=C3Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22BrN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![methyl 1-(2-methoxyphenyl)-7-methyl-3-{2-[methyl(phenyl)amino]-2-oxoethyl}-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylate](/img/structure/B4714399.png)
![1-(3-methylphenyl)-N-[2-(4-methyl-1-piperazinyl)ethyl]methanesulfonamide](/img/structure/B4714400.png)
![2-{5-[(2-isopropyl-5-methylphenoxy)methyl]-2-furoyl}-N-(4-methoxyphenyl)hydrazinecarbothioamide](/img/structure/B4714408.png)
![N-(4-chlorobenzyl)-2-{5-[(2-naphthyloxy)methyl]-2-furoyl}hydrazinecarbothioamide](/img/structure/B4714415.png)
![N-(2-bromophenyl)-N'-[4-(4-isopropylphenyl)-1,3-thiazol-2-yl]urea](/img/structure/B4714421.png)

![ethyl 5-(1-ethyl-3-methyl-1H-pyrazol-4-yl)-2-(3-furylmethylene)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B4714431.png)
![3-chloro-N-[2-(1H-imidazol-4-yl)ethyl]-5-(2-thienyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B4714441.png)
![N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-{[4-(2-thienyl)-6-(trifluoromethyl)-2-pyrimidinyl]thio}acetamide](/img/structure/B4714446.png)

![N-allyl-2-{[3-cyano-4-(1,5-dimethyl-1H-pyrazol-4-yl)-6-(trifluoromethyl)-2-pyridinyl]thio}acetamide](/img/structure/B4714451.png)
![2-[(2-chlorobenzoyl)amino]-5,5-dimethyl-4,7-dihydro-5H-thieno[2,3-c]pyran-3-carboxamide](/img/structure/B4714460.png)
![4-({[(2,5-dimethylphenyl)sulfonyl]amino}methyl)-N-[3-(trifluoromethyl)phenyl]benzamide](/img/structure/B4714472.png)